5-Dimethylamiloride

Descripción general

Descripción

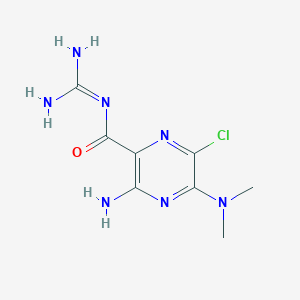

La dimetilamilorida es un compuesto químico conocido por su función como inhibidor específico de los antiportadores, en particular los intercambiadores sodio-hidrógeno. Tiene una fórmula molecular de C8H12ClN7O y un peso molecular de 257.68 g/mol . Este compuesto se utiliza a menudo en la investigación científica debido a su capacidad para modular el transporte de iones a través de las membranas celulares .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La dimetilamilorida se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 3-amino-6-cloropirazina-2-carboxamida con dimetilamina . La reacción generalmente requiere un solvente como el dimetilsulfóxido (DMSO) y puede implicar calentamiento para facilitar la reacción. El producto se purifica luego mediante técnicas de recristalización o cromatografía .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para la dimetilamilorida no están ampliamente documentados, el enfoque general implica ampliar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar técnicas de purificación a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones

La dimetilamilorida principalmente experimenta reacciones de sustitución debido a la presencia de grupos amino y cloro reactivos en su anillo de pirazina . También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen dimetilamina y otros nucleófilos.

Reacciones de oxidación y reducción: Estas reacciones típicamente involucran agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.

Productos principales formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con dimetilamina producen dimetilamilorida, mientras que las reacciones de oxidación pueden producir varios derivados oxidados .

Aplicaciones Científicas De Investigación

Inhibition of Sodium/Hydrogen Exchangers

DMA selectively inhibits NHE1, NHE2, and NHE3, which are critical for maintaining intracellular pH and cell volume. The inhibition of these exchangers has been linked to various physiological effects:

| Exchanger | Ki Value (μM) |

|---|---|

| NHE1 | 0.02 |

| NHE2 | 0.25 |

| NHE3 | 14 |

This specificity allows DMA to be utilized in studies focusing on intracellular pH regulation and cellular function modulation .

Potential Therapeutic Applications in Diabetes

Recent studies have indicated that DMA may enhance insulin secretion from pancreatic β-cells by modulating intracellular pH levels. This effect is particularly relevant for Type 2 Diabetes management:

- Mechanism : DMA promotes the retention of H⁺ ions, thereby influencing insulin release.

- Research Findings : In vitro studies demonstrated that DMA enhances glucose-induced insulin secretion and can potentially protect pancreatic β-cells from dysfunction .

Cardiovascular Protection

DMA has shown promise in cardioprotection, particularly in the context of ischemia-reperfusion injury:

- Mechanism : By inhibiting Na⁺/Ca²⁺ exchangers, DMA increases calcium sensitivity in cardiomyocytes, which is crucial for cardiac contractility.

- Case Study : Experimental trials indicated that DMA administration significantly improved cardiac function post-resuscitation from myocardial infarction .

Neuroprotective Effects

DMA's ability to inhibit TRPA1 channels has been explored for its neuroprotective properties:

- Study Insights : Inhibition of TRPA1 channels by DMA has been linked to reduced inflammatory pain and potential therapeutic effects in neurodegenerative diseases .

Case Study 1: Insulin Secretion Enhancement

A study investigated the effects of DMA on insulin secretion in isolated rat pancreatic islets. Results indicated a significant increase in insulin release upon glucose stimulation when treated with DMA, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Cardioprotection in Ischemia-Reperfusion Injury

In a controlled experiment involving rat models subjected to induced myocardial infarction, administration of DMA resulted in improved recovery of cardiac function post-injury compared to control groups. Measurements included ejection fraction and myocardial tissue viability, demonstrating the cardioprotective properties of DMA.

Mecanismo De Acción

La dimetilamilorida ejerce sus efectos inhibiendo los intercambiadores sodio-hidrógeno, que están involucrados en la regulación del pH intracelular y el equilibrio de iones . Al bloquear estos intercambiadores, la dimetilamilorida previene el intercambio de iones sodio e hidrógeno, lo que lleva a una disminución del pH intracelular y la modulación de las funciones celulares . Este mecanismo es particularmente importante en el contexto de la protección miocárdica durante el shock hemorrágico .

Comparación Con Compuestos Similares

Compuestos similares

Amilorida: Un compuesto padre de la dimetilamilorida, conocido por sus propiedades diuréticas ahorradoras de potasio.

Eniporida: Otro inhibidor del intercambiador sodio-hidrógeno con aplicaciones en investigación cardiovascular.

Singularidad de la dimetilamilorida

La dimetilamilorida es única debido a su inhibición específica de los intercambiadores sodio-hidrógeno y su capacidad para modular el transporte de iones con alta especificidad . Esto la convierte en una herramienta valiosa en la investigación básica y aplicada, particularmente en estudios relacionados con el transporte de iones y la regulación del pH celular .

Actividad Biológica

5-Dimethylamiloride (DMA) is a derivative of amiloride, primarily recognized for its biological activities, particularly in the modulation of ion channels and its potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, effects on various cell types, and implications for disease treatment.

This compound is chemically classified as an amiloride derivative with the molecular formula and a molecular weight of approximately 233.67 g/mol. It is known for its ability to selectively inhibit sodium channels, particularly the epithelial sodium channel (ENaC) and Na+/H+ exchangers (NHE), which are critical in various physiological processes.

1. Inhibition of Ion Channels:

DMA exhibits significant inhibitory effects on ENaC and NHE, leading to alterations in intracellular ion concentrations. This inhibition results in:

- Increased intracellular H+ concentration : By blocking NHE, DMA causes a decrease in intracellular pH, which can affect various cellular functions.

- Calcium signaling modulation : DMA has been shown to inhibit calcium signals induced by stimuli such as allyl isothiocyanate in TRPA1-expressing cells, with an estimated IC50 of about 60 µM .

2. Effects on Insulin Secretion:

Research indicates that DMA enhances insulin secretion from pancreatic β-cells by improving glucose homeostasis. It facilitates time-dependent potentiation (TDP), enabling insulin release under conditions where it would typically be impaired . This suggests potential applications in treating Type 2 Diabetes.

Biological Activity Summary Table

Case Study 1: Cardiovascular Effects

A study investigated the effects of DMA on cardiomyocytes, revealing that it enhances calcium sensitivity and improves contractile function. This property suggests that DMA could be beneficial for patients with heart failure or other cardiovascular conditions .

Case Study 2: Diabetes Research

In mouse models, DMA was shown to significantly improve glucose homeostasis and enhance insulin secretion. The findings highlight its potential as a therapeutic agent for managing Type 2 Diabetes by targeting β-cell function .

Case Study 3: Sensory Transduction

Research involving lobster olfactory receptor neurons demonstrated that DMA derivatives inhibit odorant-evoked activity, indicating a role in sensory transduction pathways. This suggests broader implications for understanding chemosensory mechanisms .

Propiedades

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMUPNVSYKGKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923797 | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-79-5 | |

| Record name | 5-Dimethylamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1214-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.